Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a chemical compound with the molecular formula C12H14FNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the quinoline ring enhances its biological activity and stability, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, disruption of viral replication, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Methyl 3-fluoro-5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzoate
Comparison: Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is unique due to the presence of the fluorine atom in the quinoline ring, which enhances its biological activity and stability compared to non-fluorinated analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)6-8-4-5-14-11-7-9(13)2-3-10(8)11/h2-3,7-8,14H,4-6H2,1H3 |
InChI Key |
PBQPJHGSUJQFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.